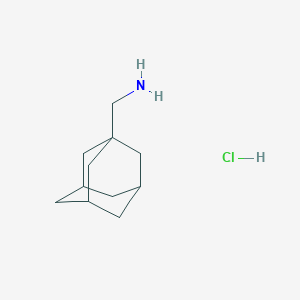

Adamantan-1-ylmethanamine hydrochloride

Vue d'ensemble

Description

Adamantan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClN. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Adamantan-1-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of adamantane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:

Temperature: Moderate temperatures (around 60-80°C)

Solvent: Aqueous or organic solvents like ethanol

Catalysts: Acidic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: To maintain consistent reaction conditions

Purification steps: Such as recrystallization or chromatography to achieve the desired purity

Analyse Des Réactions Chimiques

Types of Reactions

Adamantan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding amine oxides

Reduction: Reduction reactions can yield secondary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide or peracids for oxidation reactions

Reducing agents: Lithium aluminum hydride for reduction reactions

Solvents: Organic solvents like dichloromethane or ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Chemistry

Adamantan-1-ylmethanamine hydrochloride serves as a building block for synthesizing more complex adamantane derivatives. Its unique cage-like structure imparts significant stability, making it an ideal candidate for further chemical modifications.

Biology

Research indicates potential antiviral properties , particularly against the influenza A virus. The compound inhibits viral replication by blocking the M2 proton channel, thus preventing the release of viral genetic material into host cells.

Medicine

The compound is being investigated for its potential use in treating neurological disorders due to its structural similarities to existing antiviral and antiparkinsonian drugs like amantadine and rimantadine. Its mechanism of action may provide insights into developing new therapeutic agents.

Industry

In industrial applications, this compound is utilized in developing advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for creating high-performance materials with specific properties .

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated its ability to inhibit influenza A virus replication effectively. The compound was shown to interfere with viral RNA synthesis, highlighting its potential as a therapeutic agent in virology.

Case Study 2: Neurological Applications

Research exploring the compound's effects on neurological disorders revealed promising results in animal models. The structural similarity to known treatments suggests that it may offer similar benefits with potentially fewer side effects .

Mécanisme D'action

The mechanism of action of adamantan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by:

Binding to enzymes or receptors: Modulating their activity

Interfering with viral replication: Inhibiting key steps in the viral life cycle

Disrupting microbial cell membranes: Leading to antimicrobial effects

Comparaison Avec Des Composés Similaires

Adamantan-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

Amantadine: Another adamantane derivative with antiviral properties

Memantine: Used in the treatment of Alzheimer’s disease

Rimantadine: An antiviral drug similar to amantadine

Activité Biologique

Adamantan-1-ylmethanamine hydrochloride, also known as 1-adamantanemethylamine hydrochloride, is a derivative of adamantane with significant biological activity. This compound has garnered attention for its potential applications in antiviral therapies and neurological treatments. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₀ClN. Its unique polycyclic structure, characterized by four fused cyclohexane rings (the adamantane core), contributes to its stability and biological properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications.

Antiviral Activity

Mechanism of Action:

this compound is primarily recognized for its antiviral properties, particularly against the influenza A virus. The compound inhibits viral replication by interfering with the uncoating process of the virus, which is essential for viral entry into host cells . This mechanism is similar to that of other adamantane derivatives, such as amantadine and rimantadine, which have been historically used to treat influenza infections.

Research Findings:

Recent studies have demonstrated that adamantan-1-ylmethanamine exhibits broad-spectrum antiviral activity, including effects against human immunodeficiency virus (HIV) and other viral pathogens. For instance, a study highlighted its ability to suppress the growth of certain viruses in vitro .

Neurological Applications

Dopaminergic Activity:

In addition to its antiviral properties, this compound has been investigated for its potential in treating neurological disorders, particularly Parkinson's disease. The compound enhances dopamine release in the brain, which is crucial for motor control and coordination. This dopaminergic activity positions it as a candidate for antiparkinsonian therapies.

Case Studies:

Clinical applications have shown that compounds like adamantan-1-ylmethanamine can alleviate symptoms associated with Parkinson's disease and drug-induced extrapyramidal reactions. Its efficacy in increasing dopamine levels supports its use in managing these conditions.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Target/Mechanism | Research Findings |

|---|---|---|

| Antiviral | Inhibition of viral uncoating | Effective against influenza A and HIV in vitro |

| Neurological | Dopaminergic enhancement | Improves symptoms in Parkinson's disease |

| Antimicrobial | Broad-spectrum antibacterial effects | Exhibits activity against Gram-positive bacteria |

Propriétés

IUPAC Name |

1-adamantylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNHINHHYKFASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485179 | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-98-0 | |

| Record name | 1501-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantan-1-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.